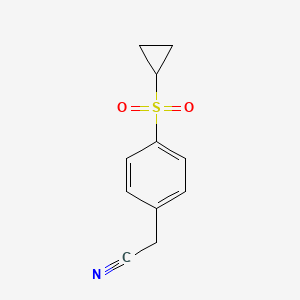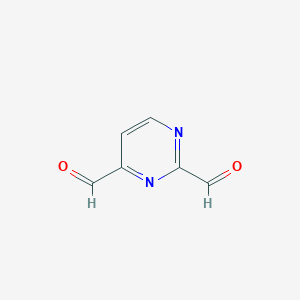
Pyrimidine-2,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-2,4-dicarbaldehyde is a heterocyclic aromatic compound that contains a six-membered ring with two nitrogen atoms at positions 1 and 3, and aldehyde groups at positions 2 and 4 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrimidine-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a pyrimidine derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces formyl groups at the desired positions on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors that allow precise temperature and pressure control, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrimidine-2,4-dicarboxylic acid.
Reduction: Pyrimidine-2,4-dimethanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Pyrimidine-2,4-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.
Medicine: this compound derivatives have shown potential as anticancer agents, antiviral agents, and enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties
Wirkmechanismus
The mechanism of action of pyrimidine-2,4-dicarbaldehyde and its derivatives often involves interaction with biological macromolecules such as enzymes and nucleic acids. For example, certain derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. In the case of anticancer agents, this compound derivatives may interfere with DNA replication and repair processes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Pyrimidine-2,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehyde groups.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic compound with a similar core structure but additional nitrogen atoms and different functional groups
Uniqueness: Pyrimidine-2,4-dicarbaldehyde is unique due to its dual aldehyde functionality, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H4N2O2 |
|---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
pyrimidine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-4H |
InChI-Schlüssel |
LFAGVSSDTLRQAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


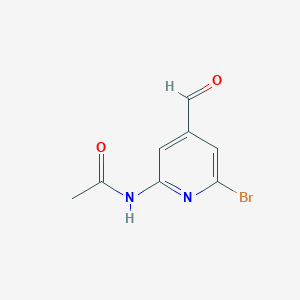

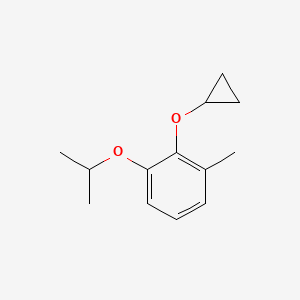

![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
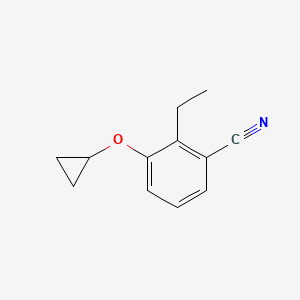
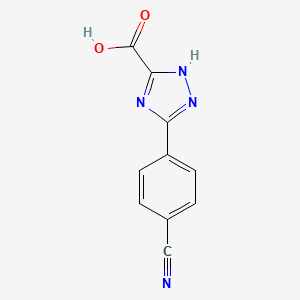
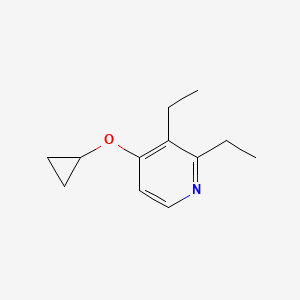
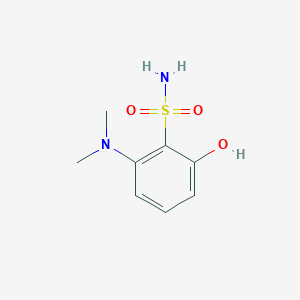
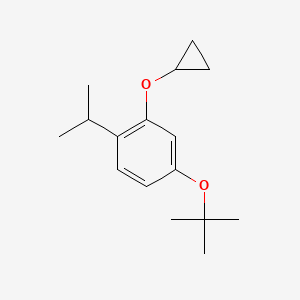

![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
